Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride is a secondary amine hydrochloride derivative featuring a benzo[1,3]dioxole (methylenedioxyphenyl) core. The compound consists of a benzodioxolylmethyl group attached to a 3-ethoxy-propyl chain via an amine linkage, with the hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₁₃H₂₀ClNO₃, and its molecular weight is 273.45 g/mol (calculated). The 3-ethoxy-propyl substituent introduces moderate lipophilicity, while the benzodioxole moiety contributes to hydrogen-bonding capacity (2 donors, 5 acceptors) and a topological polar surface area (TPSA) estimated at ~49 Ų .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;/h4-5,8,14H,2-3,6-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDMEVWZQZQRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategy
A complementary approach involves reductive amination between 5-formylbenzodioxole and 3-ethoxypropylamine using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. This method avoids bromination but requires stringent pH control (pH 5–6 via acetic acid).
Mitsunobu Reaction
Coupling 5-hydroxymethylbenzodioxole with 3-ethoxypropylamine under Mitsunobu conditions (diethyl azodicarboxylate, PPh$$_3$$) in tetrahydrofuran (THF) provides moderate yields (50–60%) but demands chromatographic purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | High reproducibility |
| Reductive Amination | 65 | 95 | Avoids halogenated intermediates |
| Mitsunobu Reaction | 60 | 90 | Stereochemical retention |
Industrial-Scale Considerations
For large-scale synthesis, the nucleophilic substitution route is preferred due to its scalability and cost-effectiveness. Critical parameters include:
- Solvent Recovery : DMF and methanol are distilled and reused.
- Waste Management : HBr generated during substitution is neutralized with NaOH.
- Process Optimization : Continuous flow systems reduce reaction times by 30%.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity and Solubility: The 3-ethoxy-propyl group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity compared to benzyl-substituted analogs (e.g., 4-methoxy-benzyl in ). Fluorinated analogs (e.g., 3,4-difluoro-benzyl in ) exhibit reduced hydrogen-bond acceptors (4 vs.
Impact of Benzodioxole Core :
- The benzodioxole moiety enhances crystallinity, as seen in coumarin derivatives (e.g., compound 13 in with mp 168–170°C vs. dimethoxyphenyl analog at 127–129°C). This suggests improved packing efficiency in amine hydrochlorides.
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (273.45 g/mol) compared to bulkier analogs (e.g., 351.82 g/mol in ) may enhance bioavailability.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety and an ethoxy-propyl amine side chain.
Chemical Structure and Properties
The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine; hydrochloride, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₃ |
| CAS Number | 1052412-33-5 |
| Molecular Weight | 274.75 g/mol |
Pharmacological Investigations
Research into the biological activity of this compound has revealed several promising areas:
1. Antimicrobial Activity:
Studies indicate that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. For instance, its minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be lower than those of traditional treatments, suggesting its potential as a new antimicrobial agent .
2. Antitumor Properties:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
The proposed mechanism of action involves the interaction of the compound with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival. Preliminary molecular docking studies suggest that it may inhibit key signaling pathways associated with tumor growth .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated an MIC of 0.5 µg/mL, demonstrating superior activity compared to ampicillin .
Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM observed after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison was made with similar compounds:
| Compound | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
|---|---|---|
| Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-propyl)-amine hydrochloride | 0.8 µg/mL | 15 µM |
| Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-butyl)-amine hydrochloride | 0.6 µg/mL | 10 µM |
| This compound | 0.5 µg/mL | 12 µM |
The data indicates that this compound exhibits superior antimicrobial activity compared to its analogs while maintaining competitive antitumor efficacy.
Q & A
Q. What are the key synthetic pathways for Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of the benzodioxole moiety followed by amine coupling. For example:
Chlorination/Functionalization : Use chlorinating agents (e.g., thionyl chloride) to activate intermediates .
Amination : React with 3-ethoxypropylamine under controlled pH and temperature to avoid side reactions .
Salt Formation : Hydrochloride salt precipitation via acid-base titration in anhydrous conditions .
- Purity Optimization : Monitor reactions with TLC or HPLC; purify via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and amine protonation .
- Mass Spectrometry : ESI-MS for molecular weight verification (±1 Da tolerance) .
- Thermal Analysis : DSC/TGA to assess decomposition points and stability (e.g., flash point >150°C inferred from analogs) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis/oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
Advanced Research Questions
Q. How can researchers elucidate the antitumor mechanism of this compound in vitro?
- Methodological Answer :
Cell Line Screening : Test against cancer lines (e.g., HeLa, MCF-7) using MTT assays; compare IC values to reference drugs .
Pathway Analysis : Perform RNA-seq/proteomics to identify dysregulated apoptosis markers (e.g., Bcl-2, caspase-3) .
Molecular Docking : Simulate interactions with targets like tubulin or DNA topoisomerases using Mercury CSD or AutoDock .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Batch Consistency : Verify compound identity/purity via COA requests (e.g., batch-specific HPLC chromatograms) .
- Experimental Replication : Standardize assay conditions (e.g., serum-free media, fixed exposure times) to minimize variability .
- Meta-Analysis : Use PubChem BioAssay data to cross-reference activity trends and outliers .
Q. How can structural modifications enhance target selectivity and reduce off-target effects?
- Methodological Answer :
SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or altering benzodioxole substitution) .
In Silico Screening : Predict ADMET properties and binding affinities via QSAR models (e.g., SwissADME) .
In Vivo Testing : Prioritize analogs with >10-fold selectivity in xenograft models over normal cell lines .
Q. What methodologies validate interactions between this compound and neuronal receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for serotonin/dopamine receptors .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., GABA receptors) .
- Behavioral Models : Test anticonvulsant activity in PTZ-induced seizure models (ED benchmarking) .
Comparative Structural and Functional Data
| Analog Compound | Key Structural Differences | Reported Bioactivity |
|---|---|---|
| Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate | Methoxy vs. ethoxy group | IC = 12 µM (A549 cells) |
| 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride | Chlorine substitution | Proteomics intermediate |
| 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride | Cathinone backbone | Dopamine reuptake inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
